molecular formula C14H15N3O4 B2353935 N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide CAS No. 1808682-77-0

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide

Cat. No. B2353935
CAS RN: 1808682-77-0
M. Wt: 289.291
InChI Key: KWHYMCDZTOXEDO-UHFFFAOYSA-N
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Description

“N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide” is a complex organic compound. The cyclopropyl group in the compound is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The compound also contains a cyano group (CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, which could be relevant in the synthesis of this compound . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The cyclopropyl group in the compound contributes to its unique molecular structure. The bonds in cyclopropyl groups are called bent bonds and they are intermediate in character between σ and π. The stability of cyclopropyl methyl carbocation, a related structure, is symmetrically stabilized by both C−C σ bonds .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the cyano group can participate in various reactions, such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions . The cyclopropyl group can also undergo various reactions, including cross-coupling reactions .

properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-12(17(19)20)5-10(6-13(8)21-2)14(18)16-11(7-15)9-3-4-9/h5-6,9,11H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHYMCDZTOXEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC(C#N)C2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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